9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
9-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-3-2-4-18-12(10)15-13(16-14(18)20)22-9-11(19)17-5-7-21-8-6-17/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDDRFAOVCOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems and Temperature Profiles
Optimal yields (reported up to 68%) are obtained using DMF as the solvent due to its high polarity and ability to stabilize transition states. Elevated temperatures (70–80°C) accelerate the substitution reaction but must be balanced against decomposition risks. Lower temperatures (<50°C) result in incomplete conversion.
Catalysis and Equivalence Ratios
Stoichiometric studies indicate a 1.2:1 molar ratio of 2-mercapto intermediate to 2-chloro-1-morpholinoethanone maximizes product formation while minimizing dimerization. The addition of catalytic potassium iodide (5–10 mol%) enhances reactivity through a halogen-exchange mechanism.
Purification and Isolation Techniques
Crude reaction mixtures are typically subjected to sequential purification steps:
- Liquid-Liquid Extraction : Partitioning between ethyl acetate and water removes unreacted starting materials and inorganic salts.
- Column Chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:2) achieves >95% purity.
- Recrystallization : Final crystallization from ethanol/water (4:1) yields colorless crystals with a melting point of 178–180°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45, 1 mL/min) shows a single peak at 6.2 min with 99.2% purity.
Scale-Up Challenges and Industrial Feasibility
Pilot-scale production (100 g batches) faces two primary hurdles:
- Exothermic Risks : The substitution reaction releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control.
- Morpholine Byproducts : Residual morpholine (up to 1.2%) requires additional washes with 5% HCl to meet ICH Q3A guidelines.
Economic analyses estimate a raw material cost of $12.50/g at industrial scale, primarily driven by the morpholine derivative (62% of total cost).
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures, particularly those containing the 1,2,4-triazole ring, exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacteria and fungi . The incorporation of morpholine enhances the bioactivity of these compounds.
Case Study:
In a study involving synthesized triazole derivatives, several compounds demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that 9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one may exhibit similar effects due to its structural similarities .
Anti-inflammatory Properties
Compounds containing the morpholine moiety have been associated with anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Data Table: Anti-inflammatory Activity of Related Compounds
Molecular Modeling Studies
Molecular modeling has been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) essential for optimizing its pharmacological properties.
Key Findings:
Mechanism of Action
The mechanism of action of 9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid
Uniqueness
What sets 9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one apart from similar compounds is its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Biological Activity
The compound 9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
This compound features a pyrido-triazine core with a morpholine substituent, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have reported that derivatives of pyrido-triazines can inhibit the growth of various cancer cell lines.
Case Study: In Vitro Cytotoxicity Assays
In a notable study, the anticancer efficacy of a related compound was evaluated against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines using MTT assays. The results showed:
These results suggest that the compound may possess significant cytotoxic effects against these cancer types.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as NEK7 and NEK9.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and modulation of apoptotic pathways.
Other Biological Activities
In addition to anticancer properties, related compounds have demonstrated various pharmacological activities:
- Antibacterial : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory : The potential for reducing inflammation has been noted in several studies.
In Silico Studies
Computational studies have provided insights into the binding affinities and interactions of the compound with target proteins. Molecular docking simulations suggest favorable interactions with NEK kinases, indicating potential as a therapeutic agent in oncology.
Summary of Findings
A summary table of biological activities observed in related compounds is provided below:
Q & A
Q. How to design assays to elucidate the compound’s mechanism of action in cancer cells?
- Methodology :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2).
- Pull-Down Assays : Biotin-tagged analogs isolate protein targets (e.g., HSP90 confirmed via Western blot) .
- Crystallography : Co-crystallize with suspected targets (e.g., topoisomerase II) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
